1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea
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Overview
Description
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound with the molecular formula C10H14N4S It is a derivative of thiourea, characterized by the presence of a pyridine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of 2-acetylpyridine with N,N-dimethylthiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:
2-Acetylpyridine+N,N-Dimethylthiosemicarbazide→3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes and biochemical pathways . The pyridine ring and thiourea moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylpyridine N,N-dimethylthiosemicarbazone
- 1,1-Dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea
- N,N-Dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is unique due to its specific structural features, such as the presence of a methyl group and the pyridine ring, which contribute to its distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
75013-64-8 |
---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-7(12-13-9(14)10-2)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,13,14) |
InChI Key |
KDNWDIABXHFHBK-KPKJPENVSA-N |
SMILES |
CC(=NNC(=S)NC)C1=CC=CC=N1 |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C1=CC=CC=N1 |
Canonical SMILES |
CC(=NNC(=S)NC)C1=CC=CC=N1 |
Key on ui other cas no. |
75013-64-8 |
Synonyms |
2-acetylpyridine-4-methyl-3-thiosemicarbazone APMTSC |
Origin of Product |
United States |
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